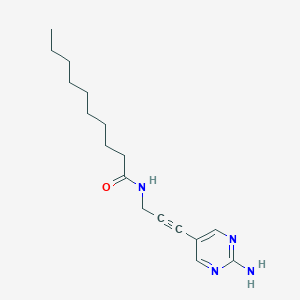
1-Ethynyl-2,5-difluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2,5-difluoro-4-methoxybenzene is an organic compound characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Ethynyl-2,5-difluoro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2,5-difluoro-4-methoxybenzene.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and under anhydrous conditions to prevent moisture interference.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-Ethynyl-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Reduction: The compound can undergo reduction reactions, where the ethynyl group is reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
1-Ethynyl-2,5-difluoro-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers use this compound to study the effects of fluorine and ethynyl groups on biological activity and molecular interactions.
Medicinal Chemistry: It is investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated analogs of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2,5-difluoro-4-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Interactions: The ethynyl group can act as an electrophile, reacting with nucleophilic sites on target molecules.
Hydrophobic Interactions: The fluorine atoms and methoxy group contribute to the hydrophobic character of the compound, influencing its binding affinity to hydrophobic pockets in proteins or enzymes.
Electronic Effects: The presence of fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
1-Ethynyl-2,5-difluoro-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:
1-Ethynyl-2,4-difluorobenzene: This compound lacks the methoxy group, which significantly alters its chemical properties and reactivity.
1-Ethynyl-4-methoxybenzene:
1-Ethynyl-2,3-difluoro-4-methoxybenzene: The position of the fluorine atoms differs, leading to variations in reactivity and interaction with other molecules.
Propiedades
Fórmula molecular |
C9H6F2O |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
1-ethynyl-2,5-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H6F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |
Clave InChI |
VDFGWEZCXGSRHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)F)C#C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)

![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)







![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
